TrisodiuM N-(1-Carboxylatoethyl)iMinodiacetate Hydrate
Overview
Description
Trisodium N-(1-Carboxylatoethyl)iminodiacetate Hydrate is a chemical compound with the molecular formula C7H11NNa3O6. It is known for its chelating properties, which allow it to form stable complexes with metal ions. This compound is used in various industrial and scientific applications due to its ability to bind with metal ions effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium N-(1-Carboxylatoethyl)iminodiacetate Hydrate typically involves the reaction of racemic α-DL-alanine with methanal and hydrogen cyanide, followed by hydrolysis of the intermediate diacetonitrile to form the trisodium salt. The reaction conditions are carefully controlled to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound focuses on achieving high space-time yields, simple reaction control at low pressures and temperatures, and minimizing impurities. The process often involves continuous production methods to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Trisodium N-(1-Carboxylatoethyl)iminodiacetate Hydrate undergoes various chemical reactions, including:
Chelation: Forms stable 1:1 complexes with metal ions such as calcium and magnesium.
Substitution: Can participate in substitution reactions where the carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include mineral acids for hydrolysis and metal salts for chelation. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from reactions involving this compound are metal chelates, which are used in various applications such as water treatment and detergents .
Scientific Research Applications
Trisodium N-(1-Carboxylatoethyl)iminodiacetate Hydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Trisodium N-(1-Carboxylatoethyl)iminodiacetate Hydrate involves its ability to form stable chelate complexes with metal ions. The compound binds to metal ions through its carboxylate and amine groups, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Trisodium N-(1-Carboxylatoethyl)iminodiacetic Acid: Similar in structure but differs in its specific binding properties and applications.
Methyl Glycine Diacetic Acid Trisodium Salt: Another chelating agent with similar properties but different industrial applications.
Uniqueness
Trisodium N-(1-Carboxylatoethyl)iminodiacetate Hydrate is unique due to its high stability and efficiency in forming chelate complexes with metal ions. Its specific structure allows it to bind more effectively with certain metal ions compared to other chelating agents .
Properties
IUPAC Name |
trisodium;2-[bis(carboxylatomethyl)amino]propanoate;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO6.3Na.H2O/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;;;;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14);;;;1H2/q;3*+1;/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWMOOKPNWGETN-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NNa3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
Record name | Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
164462-16-2 | |
Record name | Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.943 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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